molecular formula C23H20ClN3OS B2889852 N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-4-ylmethyl)propanamide CAS No. 923195-49-7

N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-4-ylmethyl)propanamide

Cat. No. B2889852
CAS RN: 923195-49-7
M. Wt: 421.94
InChI Key: UGESNMNHAPLHBR-UHFFFAOYSA-N
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Description

The compound “N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-4-ylmethyl)propanamide” is a benzamide derivative . It is part of a class of compounds known as hybrid antimicrobials, which combine the effect of two or more agents . These molecules are synthesized to enhance their antibacterial activity .


Synthesis Analysis

The synthesis of this compound involves the combination of thiazole and sulfonamide, groups with known antibacterial activity . The title compound was synthesized as described in the referenced paper . The yield was 58%, and the 1H NMR and 13C NMR data were provided .


Molecular Structure Analysis

The molecular structure of the compound can be determined using various spectroscopic techniques. The 1H NMR (DMSO-d6, 500 MHz) and 13C NMR (DMSO-d6, 125 MHz) data provide information about the hydrogen and carbon atoms in the molecule . The MS (ESI) data provide information about the molecular weight of the compound .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include nucleophilic aromatic substitution . The reaction was carried out in water, which afforded the desired product in 88% yield within 4 hours .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound can be determined using various techniques. The molecular formula of the compound is C17H15ClN2O3S2, and the molecular weight is 394.89.

Scientific Research Applications

Microwave Assisted Synthesis and Chemical Reactions

Microwave-assisted synthesis techniques have been applied to generate novel pyrido[3,2-f][1,4]thiazepines, showcasing the utility of N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-4-ylmethyl)propanamide derivatives in creating complex heterocyclic structures with potential biological activities. These methods yield better efficiencies and shorter reaction times compared to traditional synthesis methods, indicating the chemical's versatility in organic synthesis (Faty, Youssef, & Youssef, 2011).

Catalytic and Biological Activities

Research into the catalytic activities and biological effects of compounds related to N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-4-ylmethyl)propanamide has been conducted, focusing on the synthesis of thiosemicarbazides, triazoles, and Schiff bases. These compounds demonstrate potential as antihypertensive agents, showcasing the wide range of possible applications for derivatives of this chemical in medical and pharmaceutical research (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).

Molecular Docking and Anticancer Properties

Studies have also investigated the molecular docking and anticancer properties of novel thiadiazole and thiazole derivatives incorporating a pyridine moiety, derived from or related to N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-4-ylmethyl)propanamide. These studies provide insights into the potential therapeutic applications of these compounds, highlighting their significance in the development of new anticancer agents (Abouzied et al., 2022).

Future Directions

The future directions for this compound could involve further exploration of its antibacterial activity and potential applications in medicine. The compound could also be modified to enhance its antibacterial activity or reduce any potential side effects .

properties

IUPAC Name

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-phenyl-N-(pyridin-4-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3OS/c1-16-7-9-19(24)22-21(16)26-23(29-22)27(15-18-11-13-25-14-12-18)20(28)10-8-17-5-3-2-4-6-17/h2-7,9,11-14H,8,10,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGESNMNHAPLHBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=N2)N(CC3=CC=NC=C3)C(=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-4-ylmethyl)propanamide

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